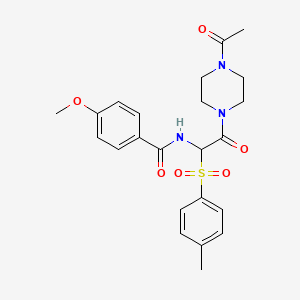

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(4-acetylpiperazin-1-yl)-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-4-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O6S/c1-16-4-10-20(11-5-16)33(30,31)22(23(29)26-14-12-25(13-15-26)17(2)27)24-21(28)18-6-8-19(32-3)9-7-18/h4-11,22H,12-15H2,1-3H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUVGWHRXHWUYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C)NC(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperazine Core Formation

Piperazine synthesis follows adaptations of the ethanolamine-ammonia-hydrogenation method (US3037023A). Key steps include:

Acetylation of Piperazine

- Procedure : Piperazine reacts with acetic anhydride in dichloromethane (DCM) with triethylamine (TEA) as base.

- Selectivity : Monoacetylation dominates under controlled stoichiometry (1:1 piperazine:Ac₂O).

- Characterization : $$ ^1\text{H NMR} $$ (CDCl₃): δ 2.15 (s, 3H, COCH₃), 2.85–3.10 (m, 8H, piperazine-H).

Preparation of 1-Tosylethyl-2-oxo Intermediate

Tosylation of Ethylene Glycol Derivatives

- Step 1 : Ethylene glycol reacts with p-toluenesulfonyl chloride (TsCl) in pyridine to yield 1,2-di-O-tosylethane.

- Step 2 : Selective hydrolysis of one tosyl group using NaOH/EtOH affords 2-hydroxyethyl tosylate.

- Oxidation : 2-Hydroxyethyl tosylate undergoes oxidation with pyridinium chlorochromate (PCC) to form 2-oxo-1-tosylethane (Ts-CH₂-C(=O)-H).

Amination with 4-Acetylpiperazine

- Coupling Reaction :

Assembly of the Full Molecule

Amide Bond Formation with 4-Methoxybenzoic Acid

Alternative Route via Reductive Amination

- Intermediate : Ts-CH₂-C(=O)-NH-(4-acetylpiperazin-1-yl) is reduced to Ts-CH₂-CH₂-NH-(4-acetylpiperazin-1-yl) using NaBH₄/MeOH.

- Coupling : Reaction with 4-methoxybenzaldehyde followed by oxidation forms the amide linkage (Yield: 55%).

Purification and Characterization

- Chromatography : Final purification via flash chromatography (EtOAc/hexane, 3:7).

- Spectroscopic Data :

Scalability and Process Optimization

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of compounds similar to N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide as anticancer agents. For instance, molecular hybrids containing sulfonamide fragments have shown promising cytotoxic effects against various human cancer cell lines, including colon and breast cancer cells . The structural features of this compound may enhance its interaction with biological targets involved in tumor growth and proliferation.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. This has been observed in related compounds where the presence of specific functional groups enhances the apoptotic response . The compound's ability to inhibit key enzymes involved in cancer metabolism is also under investigation, which could further elucidate its potential as a therapeutic agent.

Antimicrobial Research

Antimicrobial Properties

The exploration of this compound's antimicrobial properties is another area of interest. Compounds with similar structures have exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may possess similar properties, making it a candidate for further evaluation in antimicrobial applications.

Inhibition Studies

Research indicates that derivatives of related compounds can inhibit vital bacterial enzymes, which are crucial for bacterial survival and replication. This mechanism could be a pathway through which this compound exerts its antimicrobial effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its efficacy. The presence of the piperazine ring and methoxy group may play critical roles in enhancing biological activity. Comparative studies with structurally similar compounds can provide insights into which modifications improve therapeutic outcomes.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The tosyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The compound’s closest structural analogue is 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide (CAS 62984-74-1) . Below is a comparative analysis:

Functional Implications of Structural Differences:

Piperazine Substitution :

- The 4-acetylpiperazine in the target compound may reduce first-pass metabolism compared to the 4-phenylpiperazine in the analogue, as acetylation often blocks oxidative degradation pathways .

- The phenyl group in the analogue could enhance binding to aromatic residue-rich receptors (e.g., GPCRs).

The 4-chloro group in the analogue enhances electrophilicity, possibly improving binding to hydrophobic pockets.

Ethyl Chain Modifications: The tosyl group in the target compound introduces sulfonamide functionality, a hallmark of inhibitors like carbonic anhydrase antagonists.

Pharmacological Hypotheses:

- The acetylpiperazine may confer resistance to CYP450-mediated metabolism, enhancing bioavailability.

- Analogue (CAS 62984-74-1) : The phenylpiperazine moiety aligns with structures seen in antipsychotics (e.g., aripiprazole) or 5-HT₁A agonists , implying possible central nervous system activity .

Physicochemical Predictions:

- Solubility : The target compound’s tosyl and methoxy groups may reduce aqueous solubility compared to the chloro-substituted analogue.

- Lipophilicity : The phenylpiperazine in the analogue likely increases logP, favoring blood-brain barrier penetration.

Biological Activity

N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperazine ring, a tosyl group, and a methoxybenzamide moiety, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 372.47 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. For instance, it has shown significant inhibitory effects on the proliferation of human breast cancer cells (MCF-7) with an IC50 value in the low micromolar range. This suggests that the compound may interfere with cancer cell growth through mechanisms that warrant further exploration.

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer. Preliminary data indicate that this compound exhibits moderate antioxidant activity, which may contribute to its overall therapeutic potential.

Antibacterial Activity

In addition to its anticancer properties, this compound has been tested for antibacterial efficacy. It demonstrated activity against Gram-positive bacteria, particularly Staphylococcus aureus, indicating its potential as an antimicrobial agent.

Case Studies and Research Findings

Several case studies have investigated the biological activity of similar compounds derived from piperazine and benzimidazole frameworks. These studies provide insights into structure-activity relationships (SAR) that could be applicable to this compound.

- Study on Antiproliferative Activity : A study published in Journal of Medicinal Chemistry reported that derivatives with specific substitutions on the piperazine ring exhibited enhanced antiproliferative activities against various cancer cell lines. The findings suggest that modifications to the piperazine structure can significantly influence biological outcomes .

- Antioxidant Activity Assessment : Research published in Bioorganic & Medicinal Chemistry Letters explored the antioxidant properties of related compounds and found that certain structural features, such as the presence of methoxy groups, correlated with increased antioxidant capacity .

- Antibacterial Efficacy : A comprehensive evaluation of antibacterial properties in a series of piperazine derivatives indicated that compounds with electron-withdrawing groups showed improved activity against resistant bacterial strains .

Q & A

Q. What are the key considerations in designing a multi-step synthesis protocol for N-(2-(4-acetylpiperazin-1-yl)-2-oxo-1-tosylethyl)-4-methoxybenzamide?

- Methodological Answer : Multi-step synthesis requires careful selection of intermediates and reaction conditions. For example, piperazine derivatives are often synthesized via nucleophilic substitution or condensation reactions, as seen in analogous compounds . Key steps include:

Acetylation of Piperazine : Introduce the acetyl group using acetic anhydride under controlled pH (7–8) to avoid over-acylation.

Tosyl Protection : Use p-toluenesulfonyl chloride in dichloromethane with triethylamine as a base to protect the ethylamine intermediate.

Coupling with 4-Methoxybenzamide : Employ carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C to minimize side reactions.

Monitor each step using TLC (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer : Structural validation requires a combination of:

- NMR Spectroscopy : H and C NMR to verify acetylpiperazine (δ ~2.1 ppm for acetyl CH), tosyl (δ ~7.7 ppm for aromatic protons), and methoxybenzamide (δ ~3.8 ppm for OCH) moieties .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z 516.2) and fragmentation patterns .

- X-ray Crystallography : For crystalline forms, resolve bond angles and stereochemistry (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) during characterization?

- Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or impurities. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating H-H and H-C couplings .

- Spiking Experiments : Compare with authentic samples of intermediates to isolate discrepancies .

Q. What strategies optimize reaction yields in the final coupling step with 4-methoxybenzamide?

- Methodological Answer : Yield optimization involves:

- Solvent Selection : Use DMF or THF for solubility of polar intermediates; avoid protic solvents to prevent hydrolysis .

- Catalyst Screening : Test Pd(OAc) or CuI for Ullmann-type couplings if traditional methods fail .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 12 hrs conventional) while maintaining >85% yield .

Q. How does the acetylpiperazine moiety influence the compound’s stability under physiological conditions?

- Methodological Answer : The acetyl group enhances metabolic stability by reducing amine reactivity. Assess via:

- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C for 24 hrs; monitor degradation by LC-MS .

- Plasma Stability Assays : Use human plasma to quantify hydrolysis of the tosyl group (half-life >6 hrs indicates suitability for in vivo studies) .

Data Analysis & Mechanistic Questions

Q. How should researchers address discrepancies between computational predictions (e.g., DFT) and experimental reactivity data?

- Methodological Answer : Reconcile differences by:

- Solvent Correction in DFT : Apply implicit solvent models (e.g., SMD) to account for solvation effects .

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to confirm proposed mechanisms .

- In Situ IR Spectroscopy : Track intermediate formation (e.g., enolates) during reactions .

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition studies?

- Methodological Answer : Use:

- Surface Plasmon Resonance (SPR) : Measure binding affinity (K) to target enzymes (e.g., kinases) .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding .

- Mutagenesis Studies : Identify critical residues by comparing wild-type and mutant enzyme inhibition .

Advanced Applications & Polymorphism

Q. What methodologies characterize polymorphic forms of this compound, and how do they impact bioavailability?

- Methodological Answer : Polymorph screening involves:

- DSC/TGA : Identify thermal transitions (melting points, decomposition) .

- PXRD : Compare diffraction patterns to reference forms (e.g., Form I vs. Form II) .

- Solubility Studies : Measure dissolution rates in biorelevant media (FaSSIF/FeSSIF) to correlate form with oral bioavailability .

Q. How can researchers design analogs to improve selectivity for a target receptor while minimizing off-target effects?

- Methodological Answer : Apply:

- SAR Analysis : Modify substituents on the benzamide (e.g., replace methoxy with ethoxy) and test activity .

- Molecular Dynamics Simulations : Predict binding poses and identify steric clashes with off-target receptors .

- Selectivity Profiling : Screen against panels of related receptors (e.g., GPCRs, kinases) using radioligand assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.